molecular formula C12H10N4O2 B189989 2,2'-Bipyridine-4,4'-dicarboxamide CAS No. 100137-02-8

2,2'-Bipyridine-4,4'-dicarboxamide

Cat. No. B189989
M. Wt: 242.23 g/mol
InChI Key: ZWCNYHCXTYJJNJ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-4,4’-dicarboxamide is an organic building block . It’s a derivative of bipyridine, a class of compounds that are popular due to their potential applications in various fields .


Synthesis Analysis

New ruthenium complexes bearing bipyridine ligands with different substituents (propyl, hexyl, isobutyl, and benzyl) were synthesized and characterized by MS, NMR, FTIR, and UV/Visible spectroscopy . The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxamide is influenced by the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .


Chemical Reactions Analysis

The chemical reactions of 2,2’-Bipyridine-4,4’-dicarboxamide involve the formation of new ruthenium complexes bearing bipyridine ligands . The electrochemical properties of the complexes have been investigated by cyclic voltammetry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-4,4’-dicarboxamide include its molecular formula C12H8N2O4, CAS Number: 6813-38-3, and molecular weight: 244.20 .

Scientific Research Applications

  • Cooperative Multipoint Recognition of Organic Dyes A study conducted by Liu et al. (2001) focuses on bis(beta-cyclodextrin)s linked by 2,2'-bipyridine-4,4'-dicarboxy tethers, which have been synthesized as cooperative multipoint-recognition receptor models. These compounds displayed enhanced binding abilities towards various organic dye molecules, illustrating their potential in molecular recognition applications (Liu, Chen, Li, Wada, & Inoue, 2001).

  • Solar Light Harvesting and Photovoltaic Applications Nazeeruddin et al. (1990) described the use of CN-bridged trinuclear Ru complexes, where 2,2'-bipyridine-4,4'-dicarboxylic acid acts as a ligand. These complexes exhibit potential in solar light harvesting and photovoltaic applications due to their high charge injection yields (Nazeeruddin, Liska, Moser, Vlachopoulos, & Grätzel, 1990).

  • Dye-Sensitized Solar Cells (DSC) Kuang et al. (2006) synthesized heteroleptic sensitizers using 2,2'-bipyridine-4,4'-dicarboxylic acid derivatives for thin film dye-sensitized solar cells. These sensitizers demonstrated high solar light harvesting capacity and conversion efficiency, contributing to advancements in DSC technology (Kuang, Ito, Wenger, Klein, Moser, Humphry-Baker, Zakeeruddin, & Grätzel, 2006).

  • Synthesis and Solid Form Exploration of Bipyridines Braun et al. (2021) explored the solid form landscape of bipyridine isomers, including 2,2'-bipyridine, to understand their crystal structure and interaction energy. This research aids in the development of materials with tailored physical and chemical properties (Braun, Hald, Kahlenberg, & Griesser, 2021).

  • Syntheses of Bipyridine Derivatives Janiak et al. (1999) reported on the syntheses of 5,5'-disubstituted 2,2'-bipyridines, indicating the versatility of 2,2'-bipyridine derivatives in creating functional ligands and materials (Janiak, Deblon, & Wu, 1999).

  • Application in Polyketone Preparation Guo et al. (2012) synthesized novel bipyridyl ligands, including 2,2'-bipyridine derivatives, and applied them as catalysts in the copolymerization process to prepare polyketone. This highlights the role of such compounds in polymer synthesis (Guo, Gao, Lv, & Ye, 2012).

Safety And Hazards

While specific safety and hazard information for 2,2’-Bipyridine-4,4’-dicarboxamide is not available, general precautions for handling similar compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding dust formation .

Future Directions

The future directions for 2,2’-Bipyridine-4,4’-dicarboxamide could involve further exploration of its potential applications in the synthesis of new ruthenium complexes, which have shown promising cytotoxic, anti-carcinogenic, and anti-biofilm activities .

properties

IUPAC Name

2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNYHCXTYJJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-4,4'-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
Y Liu, Y Chen, B Li, T Wada… - Chemistry–A European …, 2001 - Wiley Online Library
A series of novel 6,6′‐bis(β‐cyclodextrin)s linked by 2,2′‐bipyridine‐4,4′‐dicarboxy tethers; that is, 2,2′‐bipyridine‐4,4′‐dicarboxy‐bridged bis(6‐O‐β‐cyclodextrin) (2) and N,N′…
SD Kilincarslan, C Sahin, D Mutlu… - Letters in Organic …, 2022 - ingentaconnect.com
New ruthenium complexes bearing bipyridine ligands with different substituents (propyl, hexyl, isobutyl, and benzyl) were synthesized and characterized by MS, NMR, FTIR, and UV/…
Number of citations: 1 www.ingentaconnect.com
G Maerker, FH Case - Journal of the American Chemical Society, 1958 - ACS Publications
The ability of 1, 10-phenanthroline (I) and 2, 2'-bipyridine (II) to form highly colored complexes with iron (II) and other metallic ions has long been recognized and has been applied …
Number of citations: 287 pubs.acs.org
M Aizenberg, K Okeyoshi… - Advanced Functional …, 2018 - Wiley Online Library
The developing field of active, stimuli‐responsive materials is in need for new dynamic architectures that may offer unprecedented chemomechanical switching mechanisms. Toward …
Number of citations: 9 onlinelibrary.wiley.com
Y Liu, XQ Li, Y Chen, XD Guan - The Journal of Physical …, 2004 - ACS Publications
Four β-cyclodextrin (β-CD) derivatives bearing pyridine or bipyridine linkers, ie, mono[6-(3-pyridinecarboxamide)ethyleneamino-6-deoxy]-β-CD (2), mono[6-(4-pyridinecarboxamide)…
Number of citations: 18 pubs.acs.org
C Sahin, A Goren, S Demir, MS Cavus - New Journal of Chemistry, 2018 - pubs.rsc.org
New iridium(III) complexes with 2-(3-fluorophenyl)-4-methylpyridine as cyclometalated ligands and 2,2′-bipyridine-4,4′-dicarboxamide derivatives as ancillary ligands were …
Number of citations: 13 pubs.rsc.org
Ç Şahin, A Apostolopoulou, E Stathatos - Inorganica Chimica Acta, 2018 - Elsevier
A series of three heteroleptic ruthenium complexes containing 2,2′-bipyridine-4,4′-dicarboxamide ligands with different substituents (propyl, benzyl or 2-phenylethyl) was synthesized …
Number of citations: 10 www.sciencedirect.com
Y Zhang, N Zhou, S Akella, Y Kuang, D Kim… - Angewandte …, 2013 - Wiley Online Library
This communication describes the design, synthesis, and structure of the first ruthenium-complex-based hyper-crosslinker for creating a novel type of active gels as a chemomechanical …
Number of citations: 43 onlinelibrary.wiley.com
AA Abdel‐Shafi, PD Beer, RJ Mortimer… - Helvetica Chimica …, 2001 - Wiley Online Library
Photophysical properties in dilute MeCN solution are reported for seven Ru II complexes containing two 2,2′‐bipyridine (bpy) ligands and different third ligands, six of which contain a …
Number of citations: 49 onlinelibrary.wiley.com
YH Luo, QL Liu, LJ Yang, Y Sun, JW Wang… - Journal of Materials …, 2016 - pubs.rsc.org
Nano-scale materials are acquiring a leading role in the fabrication of new generation devices, especially for the practical application of molecular bi-stability. However, the preparation …
Number of citations: 54 pubs.rsc.org

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